5-(2-ethoxyphenyl)pyrimidin-2-amine
Overview
Description
5-(2-ethoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the class of 2-aminopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of the ethoxyphenyl group attached to the pyrimidine ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce the methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the guanidine group is introduced using suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating diseases such as sleeping sickness and malaria.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in the biological processes of pathogens.
Pathways Involved: It inhibits the activity of key enzymes, leading to the disruption of metabolic pathways essential for the survival of pathogens.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A basic structure similar to 5-(2-ethoxyphenyl)pyrimidin-2-amine but without the ethoxyphenyl group.
4,6-dimethyl-2-aminopyrimidine: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
The presence of the ethoxyphenyl group in this compound enhances its chemical stability and biological activity compared to other similar compounds. This unique structural feature contributes to its potent antitrypanosomal and antiplasmodial activities .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-10(11)9-7-14-12(13)15-8-9/h3-8H,2H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMRGZAFTUFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CN=C(N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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